N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-16-7-2-6-15(11-16)20(26)25(13-14-5-4-10-23-12-14)21-24-19-17(22)8-3-9-18(19)28-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDSYXGYBMKCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated benzothiazole is reacted with methanol in the presence of a base to introduce the methoxy group.
Coupling with Pyridine Derivative: The final step involves coupling the methoxylated benzothiazole with a pyridine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent and shows promise in inhibiting Mycobacterium tuberculosis.
Biological Research: The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Chemical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The target compound shares structural homology with several benzothiazole- and pyridine-containing benzamides. Key structural differences among analogs include:
- Substituents on the benzothiazole ring :
- The target compound features a 4-chloro substitution, whereas analogs such as N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide () incorporate 4,5-dichloro groups, increasing molecular weight and lipophilicity .
- Methoxy group positioning : The 3-methoxy group in the target compound contrasts with 3,5-dimethoxy substitutions in other derivatives, which may alter electronic effects and steric hindrance .
- Sulfamoyl substitutions: The compound N-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide () includes a dimethylsulfamoyl group at the benzamide’s 4-position, which may improve hydrogen-bonding capacity and target affinity .
Physicochemical Properties
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, characterized by its unique structure which includes a benzothiazole ring, a methoxy group, and a pyridine moiety. The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Chlorination : The introduction of the chloro group is performed using reagents like thionyl chloride.
- Formation of the Amide Linkage : The final compound is synthesized by coupling the benzothiazole derivative with the pyridine moiety.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated several benzothiazole compounds against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results demonstrated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Induces apoptosis |
| Compound B7 | A549 | 2.0 | Cell cycle arrest |
| N-(4-chloro...) | H1299 | 1.8 | Inhibits migration |
Anti-inflammatory Effects
In addition to anticancer effects, benzothiazole derivatives have shown anti-inflammatory properties. In vitro studies assessed the impact on inflammatory markers such as IL-6 and TNF-α in RAW264.7 macrophages. The findings indicated that these compounds could significantly reduce the expression levels of these cytokines, suggesting potential therapeutic applications in inflammatory diseases .
The mechanism by which this compound exerts its biological effects can be attributed to:
- Target Interaction : The benzothiazole moiety interacts with specific enzymes and receptors, modulating their activity.
- Binding Affinity : The presence of the methoxy and pyridine groups enhances binding affinity through hydrogen bonding and π–π interactions.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:
- Study on Compound B7 : This compound exhibited significant inhibition of A431 and A549 cell lines, promoting apoptosis through caspase activation pathways.
- Research on Structural Modifications : Modifications to the benzothiazole nucleus have been shown to enhance anticancer activity, demonstrating the importance of structural diversity in drug design .
Q & A
Q. What are the standard synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Benzothiazole Formation : Start with 4-chloro-2-aminothiazole, reacting with 3-methoxybenzoyl chloride in pyridine to form the amide backbone .
N-Alkylation : Introduce the pyridinylmethyl group via alkylation using 3-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) yield the pure compound.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Pyridine, RT, 12h | 65–75 | |
| 2 | K₂CO₃, DMF, 80°C | 50–60 |
Troubleshooting : Low yields in Step 2 may arise from incomplete alkylation; increasing reaction time or using phase-transfer catalysts (e.g., TBAB) can improve efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in the centrosymmetric dimers formed via N–H···N hydrogen bonds (Table 1, ).
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated: 428.0923; observed: 428.0925) confirms molecular integrity .
Advanced Research Questions
Q. How can structural contradictions in crystallographic and solution-phase data be resolved?
Methodological Answer: Discrepancies between X-ray (solid-state) and NMR (solution) data often arise from conformational flexibility. Strategies include:
Dynamic NMR Analysis : Variable-temperature NMR to detect rotational barriers (e.g., amide bond rotation) .
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare solid-state vs. solution-phase conformers .
Hydrogen Bond Analysis : In crystal structures, intermolecular interactions (e.g., N1–H1···N2 in ) stabilize specific conformations absent in solution.
Example : The title compound’s crystal structure shows planar benzothiazole and pyridine rings due to π-π stacking, whereas solution NMR indicates free rotation .
Q. What is the mechanistic basis for its hypothesized antibacterial activity?
Methodological Answer: The compound’s bioactivity may involve dual targeting of bacterial enzymes:
PFOR Inhibition : The amide anion (from benzothiazole conjugation) inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
Acps-PPTase Interaction : Trifluoromethyl groups enhance lipophilicity, enabling penetration into bacterial membranes to target acyl carrier protein synthases (Acps-PPTase) .
Q. Experimental Validation :
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer: SAR studies focus on modifying:
Benzothiazole Substituents :
- Electron-withdrawing groups (e.g., –Cl) enhance electrophilic reactivity toward enzyme active sites .
– Methoxy (–OCH₃) improves solubility without compromising activity .
Pyridine Methyl Linker :
– Replacing methyl with ethyl reduces steric hindrance, improving binding to hydrophobic pockets .
Q. Key SAR Findings :
| Modification | Effect on Activity | Reference |
|---|---|---|
| –Cl at C4 | ↑ PFOR inhibition | |
| –CF₃ addition | ↑ Membrane permeability | |
| –OCH₃ | Balances solubility/bioactivity |
Q. What computational methods predict its pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction :
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration; polar surface area (<90 Ų) suggests limited CNS activity .
Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
